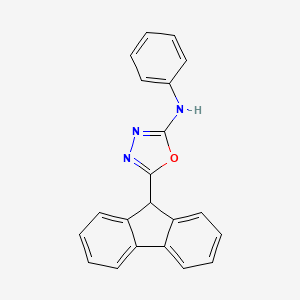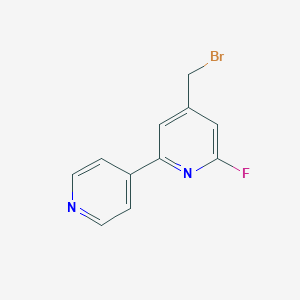
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate is a complex organic compound that features both ammonium and phosphonooxy functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphonooxy group suggests that it may have unique biochemical properties, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the palmitamido and phosphonooxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as esterification, amidation, and phosphorylation, followed by purification techniques like crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the phosphonooxy group, while reduction could lead to the formation of a simpler amine derivative.
Wissenschaftliche Forschungsanwendungen
Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or as a probe in biochemical assays.
Medicine: Due to its potential bioactivity, it may be investigated for therapeutic uses, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the formulation of specialized materials or as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The ammonium group can facilitate binding to negatively charged sites on proteins or enzymes, while the phosphonooxy group may participate in phosphorylation or dephosphorylation reactions, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium salts and phosphonooxy derivatives, such as:
- Benzalkonium chloride
- Cetylpyridinium chloride
- Phosphonooxyethylamine
Uniqueness
What sets Ammonium (S)-2-palmitamido-3-(4-(phosphonooxy)phenyl)propanoate apart is its combination of both ammonium and phosphonooxy groups, which may confer unique biochemical properties. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these groups.
Eigenschaften
Molekularformel |
C25H45N2O7P |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
azanium;(2S)-2-(hexadecanoylamino)-3-(4-phosphonooxyphenyl)propanoate |
InChI |
InChI=1S/C25H42NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)26-23(25(28)29)20-21-16-18-22(19-17-21)33-34(30,31)32;/h16-19,23H,2-15,20H2,1H3,(H,26,27)(H,28,29)(H2,30,31,32);1H3/t23-;/m0./s1 |
InChI-Schlüssel |
UZKHSMRJEHXEHO-BQAIUKQQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)









